molecular formula C13H19NO2 B3340630 [2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanol CAS No. 75810-65-0

[2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanol

Cat. No.: B3340630
CAS No.: 75810-65-0
M. Wt: 221.29 g/mol
InChI Key: BNBDNQGLPMOONQ-UHFFFAOYSA-N
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Description

[2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanol is an organic compound characterized by a pyrrolidine ring substituted with a methoxyphenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidine ring.

    Addition of the Hydroxymethyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the methoxyphenyl group, using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated methoxyphenyl derivatives, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a fully reduced methoxyphenyl derivative.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, [2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanol serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic pathways.

Biology

The compound’s structure suggests potential biological activity, particularly in the modulation of neurotransmitter systems. It may be investigated for its effects on receptors or enzymes involved in neurological processes.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structural features may confer activity against certain diseases or conditions, such as neurological disorders.

Industry

Industrially, this compound might be used in the production of pharmaceuticals, agrochemicals, or as a building block for more complex chemical entities.

Mechanism of Action

The mechanism by which [2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanol exerts its effects would depend on its specific interactions with molecular targets. Potential targets include neurotransmitter receptors, enzymes, or ion channels. The methoxyphenyl group may interact with hydrophobic pockets, while the hydroxymethyl group could form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-Methoxyphenyl)pyrrolidine]: Lacks the hydroxymethyl group, potentially altering its reactivity and biological activity.

    [2-(4-Hydroxyphenyl)-1-methylpyrrolidin-3-yl]methanol: The hydroxy group may confer different chemical properties and biological activities compared to the methoxy group.

    [2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]ethanol: The ethanol group may affect the compound’s solubility and reactivity.

Uniqueness

[2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanol is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it a versatile intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-14-8-7-11(9-15)13(14)10-3-5-12(16-2)6-4-10/h3-6,11,13,15H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBDNQGLPMOONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C2=CC=C(C=C2)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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